molecular formula C19H14ClNO4S B1417992 3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid CAS No. 885269-88-5

3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid

Cat. No. B1417992
M. Wt: 387.8 g/mol
InChI Key: GIWHXPBIKFOIEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the chloro group, the formation of the sulfonamido group, and finally the attachment of these groups to the benzoic acid moiety . The exact methods would depend on the specific conditions and reagents used.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the benzoic acid moiety could undergo reactions typical of carboxylic acids, while the chlorobiphenyl group could participate in reactions typical of halogenated aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid group and the nonpolar biphenyl and chloro groups .

Scientific Research Applications

Synthesis and Characterization

Sulfonamides, including structures similar to 3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid, have been synthesized through various methods, demonstrating their potential in scientific research for the development of new chemical entities. A notable method involves the condensation of substituted benzenesulfonyl chlorides and 4-aminobenzoic acid under ultrasound irradiation conditions, leading to yields of more than 90% for the synthesized sulfonamides. These compounds were characterized by their physical constants, analytical, and spectroscopic data, highlighting their relevance in antimicrobial studies (Dineshkumar & Thirunarayanan, 2019).

Solid Forms and Structural Analysis

Research has focused on the development of multi-component solid forms of related compounds, such as 4-Chloro Salicylic Acid-5-Sulfonamide (CSAS). These forms include hydrates and cocrystals, which were analyzed using X-ray single-crystal techniques and other structural characterization methods. The study of these solid forms contributes to our understanding of the molecular interactions and lattice energies within these compounds, providing insights into their potential applications (Alexandru et al., 2021).

Antimicrobial Activity

Sulfonamide-amide derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. The synthesis involves amide coupling followed by reaction with chlorosulfonic acid and treatment with various anilines, leading to significant in vitro antibacterial and antifungal activities. This highlights the potential of such compounds in the development of new antimicrobial agents (Abbavaram & Reddyvari, 2013).

Eco-Friendly Synthesis Methods

The pursuit of eco-friendly synthesis methods for sulfonamide and sulfonate derivatives is an area of active research. One study reports a simple, efficient, and eco-friendly method for the synthesis of these derivatives under green conditions using water and sodium carbonate as HCl scavengers. The high yields and purities obtained, along with the confirmation of product structures through X-ray crystallography, underscore the importance of developing sustainable synthesis methods (Almarhoon et al., 2019).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Based on its components, it could potentially be irritating to the skin and eyes, and may have other health hazards .

Future Directions

The future directions for research on this compound would likely depend on its intended applications. For example, if it is being studied for potential use as a drug, future research could involve further studies of its biological activity, toxicity, and pharmacokinetics .

properties

IUPAC Name

3-[[4-(4-chlorophenyl)phenyl]sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO4S/c20-16-8-4-13(5-9-16)14-6-10-18(11-7-14)26(24,25)21-17-3-1-2-15(12-17)19(22)23/h1-12,21H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWHXPBIKFOIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660089
Record name 3-[(4'-Chloro[1,1'-biphenyl]-4-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid

CAS RN

885269-88-5
Record name 3-[(4'-Chloro[1,1'-biphenyl]-4-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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